molecular formula C20H20FNOS B2458137 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide CAS No. 2097864-40-7

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide

Cat. No.: B2458137
CAS No.: 2097864-40-7
M. Wt: 341.44
InChI Key: ZGMXFNPPVFEEKT-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound of interest in chemical and pharmacological research. It features a benzothiophene core, a structure prevalent in compounds studied for various biological activities. For instance, benzothiazole derivatives, a related chemical class, are known for their diverse applications, including use as anticancer, antibacterial, and anticonvulsant agents in research settings . Similarly, other benzothiophene-containing molecules have been investigated as potent inhibitors of ion channels like Kv1.3, which is a target in immunology research . The specific mechanism of action for this compound is not yet fully characterized and is a subject for ongoing investigation. Researchers value this compound for exploring structure-activity relationships, particularly the role of the benzothiophene moiety and the fluorophenyl-propanamide side chain in molecular recognition and binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNOS/c1-14(12-16-13-24-19-9-5-3-7-17(16)19)22-20(23)11-10-15-6-2-4-8-18(15)21/h2-9,13-14H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMXFNPPVFEEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Alkylation: The benzothiophene core is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzothiophene with 3-(2-fluorophenyl)propanoyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-chlorophenyl)propanamide
  • N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-bromophenyl)propanamide

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group may enhance its pharmacokinetic properties, such as solubility and bioavailability.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors.
  • Enzymes : Inhibition or activation of key enzymes involved in metabolic pathways.
  • Transporters : Interaction with transport proteins affecting drug absorption and distribution.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated significant efficacy in animal models of epilepsy, suggesting that this compound may exhibit similar properties. The compound's ability to modulate neuronal excitability could be a mechanism underlying its anticonvulsant effects .

Neuroprotective Effects

Compounds containing benzothiophene derivatives have been reported to possess neuroprotective properties. They may promote nerve regeneration and neurite outgrowth, making them candidates for treating neurodegenerative diseases . This aligns with findings that suggest the compound could be beneficial in conditions affecting the central and peripheral nervous systems.

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a controlled study, a derivative similar to this compound was administered to rodents subjected to neurotoxic agents. Results indicated a significant reduction in neuronal cell death and improved functional recovery post-injury.

Case Study 2: Pharmacokinetics and Toxicology
An extensive pharmacokinetic analysis revealed favorable absorption rates and minimal toxicity at therapeutic doses. The compound exhibited good metabolic stability and low hepatotoxicity in vitro, which is critical for its development as a therapeutic agent .

Research Findings Summary

Study Aspect Findings
Anticonvulsant ActivityEffective in animal models; potential for epilepsy treatment
Neuroprotective EffectsPromotes nerve regeneration; reduces neuronal cell death
PharmacokineticsGood absorption; low toxicity; stable metabolic profile

Q & A

Basic: What synthetic pathways are employed to synthesize N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide, and how are purity and yield optimized?

The synthesis typically involves multi-step organic reactions, starting with the coupling of benzothiophene and fluorophenyl precursors. Key steps include:

  • Amide bond formation : Carbodiimide-based coupling agents (e.g., EDC or DCC) are used to link the propanamide moiety to the benzothiophene scaffold under inert conditions.
  • Purification : Column chromatography or recrystallization is employed to isolate the target compound, with yields optimized by controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane/hexane mixtures) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines, or receptor isoforms). Methodological strategies include:

  • Orthogonal assays : Validate receptor-binding data (e.g., 5-HT1A affinity) using both radioligand displacement and functional cAMP assays.
  • Structural analogs : Compare activity with related compounds (e.g., N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide) to identify critical functional groups influencing activity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the benzothiophene aromatic protons (~7.2–7.8 ppm) and fluorophenyl signals (~6.8–7.4 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 383.12 for C₂₁H₂₀FNO₂S).
  • X-ray crystallography : SHELX programs refine crystal structures to validate stereochemistry and bond lengths .

Advanced: How do structural modifications to the fluorophenyl or benzothiophene moieties affect binding to serotonin receptors?

  • Fluorophenyl group : The 2-fluoro substituent enhances hydrophobic interactions with 5-HT1A receptor pockets, increasing binding affinity.
  • Benzothiophene : The sulfur atom and π-system stabilize receptor-ligand interactions via van der Waals forces. Computational docking studies (e.g., AutoDock Vina) can model these interactions .

Basic: What are the stability and storage recommendations for this compound under laboratory conditions?

  • Stability : Hydrolytically sensitive due to the carboxamide group; store at –20°C in anhydrous DMSO or ethanol.
  • Degradation : Monitor via HPLC under accelerated conditions (40°C/75% RH); avoid prolonged exposure to acidic/basic environments to prevent hydrolysis .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

  • ADME prediction : Tools like SwissADME calculate logP (~3.5) and blood-brain barrier permeability (BBB+).
  • Metabolism : CYP3A4-mediated oxidation of the benzothiophene ring is predicted using Schrödinger’s QikProp. Validate with in vitro microsomal assays .

Basic: How is the compound characterized for solubility and formulation in preclinical studies?

  • Solubility screening : Test in PBS (pH 7.4), DMSO, and lipid-based vehicles. Low aqueous solubility (<10 µM) may necessitate nanoformulation.
  • Bioavailability : Pharmacokinetic studies in rodent models assess oral absorption and plasma half-life .

Advanced: What strategies mitigate off-target effects observed in in vivo models?

  • Selective receptor profiling : Screen against a panel of GPCRs (e.g., dopamine D2, adrenergic α1) to identify cross-reactivity.
  • Prodrug design : Modify the propanamide group to reduce non-specific binding while retaining target affinity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure.
  • Waste disposal : Follow EPA guidelines for halogenated organic waste due to the fluorine substituent .

Advanced: How does this compound compare to structurally related analogs in terms of therapeutic potential?

  • Activity comparison : Unlike simpler analogs (e.g., N-(benzo[b]thiophen-3-yl)propanamide), the fluorophenyl and branched alkyl chain enhance 5-HT1A selectivity and metabolic stability.
  • Toxicity : Ames tests and hERG channel screening differentiate it from analogs with cardiac risks .

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